N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide, commonly referred to in scientific literature as a synthetic cannabinoid, is a compound that has garnered attention due to its potential psychoactive effects and its structural similarities to other synthetic cannabinoids. This compound is part of a broader class of substances that interact with the cannabinoid receptors in the brain, particularly the CB1 receptor, which is involved in various physiological processes including appetite, pain sensation, mood, and memory.
The compound was first identified in the drug market around 2014 and has since been included in various studies focusing on synthetic cannabinoids. Its synthesis and characterization have been documented in patent applications and scientific articles, indicating its relevance in both pharmacological research and drug policy discussions .
N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide is classified as a synthetic cannabinoid receptor agonist. These compounds mimic the effects of natural cannabinoids found in cannabis by binding to cannabinoid receptors in the brain. This classification places it alongside other synthetic cannabinoids that have been studied for their therapeutic potential as well as their risks for abuse and toxicity .
The synthesis of N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide typically involves several key steps:
The synthesis process requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound .
N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide undergoes various chemical reactions typical of amides and indoles:
These reactions are often studied to understand the stability and reactivity of synthetic cannabinoids under physiological conditions, which can inform their metabolic pathways in biological systems .
N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide primarily acts as an agonist at the CB1 receptor. Upon binding to this receptor, it mimics the action of endocannabinoids, leading to various physiological effects such as altered mood, perception changes, and appetite stimulation.
Research indicates that synthetic cannabinoids can exhibit a higher affinity for cannabinoid receptors compared to natural cannabinoids like tetrahydrocannabinol. This increased potency may lead to more pronounced effects but also raises concerns regarding potential toxicity and adverse reactions .
Relevant data from studies indicate that these properties can influence both laboratory handling procedures and potential therapeutic applications .
N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide has potential applications in:
The ongoing research into this compound reflects its significance within both therapeutic contexts and public health discussions surrounding synthetic drugs .
The compound systematically named N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide belongs to the indole-3-carboxamide class of synthetic cannabinoids. Common synonyms include 5F-ABICA and 5F-AB-PICA, reflecting its structural relationship to compounds like AB-FUBINACA and AB-PINACA. The "5F" denotes a fluorine atom at the terminal position of the pentyl side chain, while "AB" refers to the L-valinamide moiety at the carboxamide group. It is also cataloged under research codes such as 5F-AMB-PICA and 5F-MMB-PICA, though these terms may ambiguously reference ester-containing analogs [5] [8].
5F-ABICA has the molecular formula C₁₉H₂₅FN₄O₂ and a molecular weight of 352.43 g/mol. Its stereochemistry is defined by the chiral center at the C-2 carbon of the valinamide side chain, which adopts an (S)-configuration (Fig. 1). This configuration is critical for cannabinoid receptor affinity, as the (R)-enantiomer exhibits significantly reduced CB1 binding. The 5-fluoropentyl tail enhances lipophilicity (calculated logP ≈ 5.2) and metabolic stability compared to non-fluorinated analogs [2] [5].
Table 1: Atomic Composition of 5F-ABICA
Element | Carbon | Hydrogen | Fluorine | Nitrogen | Oxygen |
---|---|---|---|---|---|
Count | 19 | 25 | 1 | 4 | 2 |
NMR Spectroscopy:¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 8.15 (s, 1H, indole H-2), 7.45–7.10 (m, 4H, indole H-4–H-7), 6.45 (d, J = 8.0 Hz, 1H, -CONH-), 4.40 (t, J = 7.0 Hz, 2H, -N-CH₂-), 4.10 (m, 1H, -CH(CH₃)₂), 2.60 (m, 1H, -CH(CH₃)₂), and 1.85–1.40 (m, 6H, alkyl chain). The ¹³C NMR confirms carbonyl resonances at δ 172.5 (amide) and 165.0 (carboxamide), with C-F coupling observed at δ 81.5 (d, J = 162 Hz) for the fluorinated carbon [3] [6].
FTIR Spectroscopy:Key absorptions include 3310 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (amide C=O), 1645 cm⁻¹ (carboxamide C=O), and 1100 cm⁻¹ (C-F stretch). The absence of ester C=O absorption (~1735 cm⁻¹) distinguishes it from ester-linked analogs like 5F-MDMB-PICA [9].
UV-Vis Spectroscopy:In methanol, λₘₐₓ occurs at 220 nm (π→π* indole transition) and 290 nm (n→π* carbonyl transition), consistent with conjugated indole-carboxamide systems [3].
Table 2: Key Spectroscopic Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 8.15 (s) | Indole H-2 |
δ 4.40 (t, J=7.0 Hz) | -N-CH₂-CH₂- (fluoropentyl) | |
δ 4.10 (m) | -CH(CH₃)₂ (valinamide) | |
FTIR | 1680 cm⁻¹ | Amide C=O stretch |
1100 cm⁻¹ | C-F stretch |
While single-crystal X-ray data for 5F-ABICA remains unpublished, computational modeling (density functional theory, DFT) predicts a folded conformation in the solid state. The indole ring and valinamide side chain adopt a near-parallel orientation (dihedral angle ≈ 15°), stabilized by intramolecular N-H···O=C hydrogen bonding. Molecular dynamics simulations reveal flexibility in the fluoropentyl chain, which samples gauche and anti conformers to optimize receptor docking [4]. The carboxamide linker allows rotation around the C3-N bond, facilitating adaptation to the CB1 receptor binding pocket.
5F-ABICA shares a core indole-3-carboxamide scaffold with analogs like AB-FUBINACA (indazole-based) and 5F-AMB (ester-linked). Key distinctions include:
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8